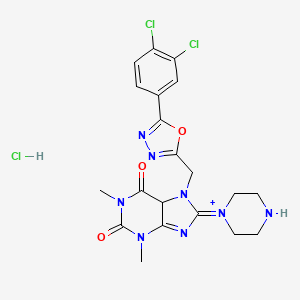

TH5427 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H22Cl3N8O3+ |

|---|---|

Molekulargewicht |

528.8 g/mol |

IUPAC-Name |

7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C20H21Cl2N8O3.ClH/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11;/h3-4,9,15,23H,5-8,10H2,1-2H3;1H/q+1; |

InChI-Schlüssel |

BRJMAEDYVVOOAR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=NC(=[N+]3CCNCC3)N(C2C(=O)N(C1=O)C)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

TH5427 Hydrochloride: A Technical Guide to its Mechanism of Action as a NUDT5 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH5427 hydrochloride is a potent and highly selective small-molecule inhibitor of Nudix Hydrolase 5 (NUDT5).[1][2][3] This enzyme plays a critical role in hormone-dependent breast cancer signaling by regulating the production of nuclear adenosine (B11128) triphosphate (ATP).[1][4][5] TH5427 acts by blocking the enzymatic activity of NUDT5, thereby disrupting a key signaling pathway that drives cancer cell proliferation. Its primary mechanism involves the inhibition of progestin-dependent nuclear ATP synthesis, which is essential for subsequent chromatin remodeling, gene regulation, and proliferation in breast cancer cells.[1][4][5] In triple-negative breast cancer (TNBC) models, TH5427 suppresses growth by inhibiting proliferation and inducing a DNA damage response, highlighted by the accumulation of oxidative DNA lesions.[6] This guide provides an in-depth overview of the mechanism of action, quantitative biochemical and cellular data, relevant signaling pathways, and detailed experimental protocols for studying TH5427.

Core Mechanism of Action

TH5427 is a direct, competitive inhibitor of the NUDT5 enzyme. NUDT5's primary substrate under physiological conditions is ADP-ribose (ADPR).[1] In hormone-sensitive breast cancer, stimulation by progestin activates poly(ADP-ribose) polymerases (PARPs), leading to the generation of ADPR. NUDT5 hydrolyzes this ADPR to generate adenosine 5′-monophosphate (AMP) and ribose-5-phosphate (B1218738) (R5P).[1][5] This reaction is a key step in a pathway that produces a localized pool of nuclear ATP, which is the energy source for ATP-dependent processes, including chromatin remodeling and the transcription of genes that drive cell proliferation.[1][5]

By binding to the active site of NUDT5, TH5427 blocks the hydrolysis of ADPR. This targeted inhibition leads to a depletion of nuclear ATP, effectively silencing the downstream hormone-dependent signaling cascade. The result is an abrogation of progestin-driven gene expression and a halt in cancer cell proliferation.[1][4][5]

In TNBC cells, inhibition of NUDT5 by TH5427 leads to an increase in oxidative DNA lesions, specifically 8-oxo-guanine (8-oxoG), and triggers a DNA damage response, as evidenced by the induction of γH2AX.[6] This suggests a secondary mechanism related to the sanitation of the nucleotide pool, ultimately leading to suppressed proliferation.[6]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental procedures related to TH5427's mechanism of action.

Caption: Mechanism of TH5427 in blocking hormone-driven cell proliferation.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary

The inhibitory activity and selectivity of TH5427 have been characterized through various biochemical and cellular assays.

| Parameter | Target | Value | Assay Type | Reference(s) |

| IC₅₀ | NUDT5 | 29 nM | Enzyme-coupled Malachite Green | [1][2][3] |

| IC₅₀ | MTH1 | 20 µM | Enzyme-coupled Malachite Green | [5] |

| Selectivity | NUDT5 vs. MTH1 | >650-fold | Biochemical Inhibition Assays | [2][5] |

| Binding Affinity (K_D_) | NUDT5 | ~200-250 nM | Surface Plasmon Resonance (SPR) | [3][7] |

| Cellular Target Engagement (EC₅₀) | NUDT5 | 1.23 µM | NanoBRET Assay (HEK293 cells) | [3][7] |

Table 1: Biochemical and Biophysical Potency of TH5427.

| Parameter | Cell Line / Model | Concentration / Dose | Effect | Reference(s) |

| In Vitro Treatment | TNBC Cells (e.g., MDA-MB-231) | 10 µM | Significant suppression of cell growth | [6][8] |

| In Vivo Treatment | MDA-MB-231 Xenograft (Mice) | 50 mg/kg (i.p.), 5 times/week | Reduced tumor growth rate | [6][8] |

| Proliferation Assay | T47D Cells | Not specified | Abrogated progestin-dependent proliferation | [5] |

| Target Engagement | HL-60 Cells | 20 µM | Significant thermal stabilization in CETSA | [9] |

Table 2: Cellular and In Vivo Activity of TH5427.

Detailed Experimental Protocols

The following protocols are representative methodologies for key experiments used to characterize the mechanism of action of TH5427.

NUDT5 Enzymatic Inhibition Assay (Enzyme-Coupled Malachite Green)

This assay quantifies NUDT5 enzymatic activity by measuring the release of inorganic phosphate (B84403) (Pi).

-

Assay Principle: NUDT5 hydrolyzes ADP-ribose into AMP and ribose-5-phosphate (R5P). A coupling enzyme, calf intestinal alkaline phosphatase (CIP), then hydrolyzes R5P to release Pi. The free Pi is detected colorimetrically using a malachite green reagent.[1]

-

Reagents & Buffers:

-

Assay Buffer: 100 mM Tris-acetate (pH 7.5), 40 mM NaCl, 10 mM Mg(OAc)₂, 1 mM DTT.

-

Enzymes: Purified human NUDT5, Calf Intestinal Alkaline Phosphatase (CIP).

-

Substrate: ADP-ribose (ADPR).

-

Inhibitor: this compound dissolved in DMSO.

-

Detection Reagent: Malachite Green (MG) solution.

-

-

Procedure:

-

Prepare serial dilutions of TH5427 in DMSO and add to a 384-well assay plate. Include DMSO-only controls.

-

Prepare an enzyme mix in Assay Buffer containing NUDT5 and CIP.

-

Add the enzyme mix to the wells containing the inhibitor and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding ADPR substrate to all wells.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at room temperature.

-

Stop the reaction and develop the color by adding the Malachite Green detection reagent.

-

Incubate for 15 minutes at room temperature for color development.

-

Measure the absorbance at a wavelength of 620 nm using a plate reader.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of TH5427 to NUDT5 within intact cells based on ligand-induced thermal stabilization.[10][11]

-

Cell Culture and Treatment:

-

Culture cells (e.g., HL-60 or T47D) to a sufficient density.

-

Harvest and resuspend the cells in culture medium.

-

Treat the cell suspension with the desired concentration of TH5427 (e.g., 20 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[9]

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., from 37°C to 65°C) for 3 minutes, followed by a 3-minute hold at room temperature.[11]

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

-

-

Protein Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for NUDT5.

-

Quantify the band intensities. A positive result is indicated by a higher amount of soluble NUDT5 at elevated temperatures in the TH5427-treated samples compared to the vehicle control, demonstrating a thermal shift.

-

Cell Proliferation (BrdU Incorporation) Assay

This assay measures DNA synthesis as an indicator of cell proliferation.[12][13]

-

Cell Seeding and Treatment:

-

Seed breast cancer cells (e.g., T47D) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of TH5427 (and hormone stimulation, if required) for the desired duration (e.g., 24-72 hours).

-

-

BrdU Labeling:

-

Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution to each well to a final concentration of 1X.

-

Incubate the cells for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.[14][15]

-

-

Fixation and Denaturation:

-

Remove the labeling medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 30 minutes at room temperature.

-

Remove the fixing solution and add a denaturing solution (e.g., 2N HCl) to expose the incorporated BrdU. Incubate for 10-30 minutes at room temperature.[14][15]

-

Neutralize the acid with a neutralizing buffer (e.g., sodium borate (B1201080) buffer).

-

-

Immunodetection:

-

Block the cells with a blocking buffer (e.g., PBS with BSA and Tween-20).

-

Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.

-

Wash the cells multiple times with a wash buffer.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

-

Measurement:

-

Wash the cells again to remove unbound antibody.

-

Add a TMB substrate solution and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

-

References

- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of NUDT5 Inhibitors From Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CETSA [cetsa.org]

- 11. benchchem.com [benchchem.com]

- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 13. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]

- 14. cohesionbio.com [cohesionbio.com]

- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - CH [thermofisher.com]

The Cellular Target of TH5427 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH5427 hydrochloride is a potent and selective small molecule inhibitor of Nudix hydrolase 5 (NUDT5), a key enzyme implicated in hormone-dependent breast cancer and the response to oxidative stress. This technical guide provides a comprehensive overview of the cellular target of TH5427, its mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data on its potency and selectivity are presented, along with detailed protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of TH5427's role as a chemical probe and potential therapeutic agent.

Primary Cellular Target: Nudix Hydrolase 5 (NUDT5)

The primary cellular target of this compound has been unequivocally identified as Nudix hydrolase 5 (NUDT5) . NUDT5 is a member of the Nudix (nucleoside diphosphate (B83284) linked to moiety X) hydrolase superfamily, which is responsible for hydrolyzing a variety of nucleoside diphosphate derivatives.

TH5427 acts as a potent inhibitor of NUDT5, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. This inhibition disrupts the enzymatic activity of NUDT5, leading to a cascade of downstream cellular effects.

Mechanism of Action

TH5427 exerts its cellular effects by directly binding to and inhibiting the enzymatic activity of NUDT5. In the context of hormone-dependent breast cancer, NUDT5 plays a crucial role in nuclear ATP synthesis. Progestin signaling leads to the production of poly(ADP-ribose) (PAR), which is then catabolized to ADP-ribose. NUDT5 utilizes this ADP-ribose to generate ATP within the nucleus. This nuclear ATP pool is essential for energy-dependent processes such as chromatin remodeling and gene transcription required for cancer cell proliferation.

By inhibiting NUDT5, TH5427 effectively blocks this nuclear ATP synthesis pathway. This leads to a reduction in chromatin remodeling and the suppression of progestin-dependent gene expression, ultimately resulting in the inhibition of breast cancer cell proliferation.

Furthermore, emerging evidence suggests a role for NUDT5 in the cellular response to oxidative stress. NUDT5 has been implicated in the sanitation of oxidized nucleotides, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and mitigating DNA damage. Inhibition of NUDT5 by TH5427 can lead to an accumulation of oxidative DNA damage and interfere with DNA replication, contributing to its anti-proliferative effects, particularly in cancers with high levels of reactive oxygen species (ROS).

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of TH5427 against NUDT5

| Parameter | Value | Assay Method | Reference |

| IC50 | 29 nM | Malachite Green Assay |

Table 2: Selectivity Profile of TH5427

| Target | IC50 | Fold Selectivity (vs. NUDT5) | Assay Method | Reference |

| NUDT5 | 29 nM | 1 | Malachite Green Assay | |

| MTH1 (NUDT1) | ~20 µM | >650-fold | Malachite Green Assay |

Note: The selectivity is a critical feature of TH5427, as MTH1 (NUDT1) is another member of the Nudix hydrolase family involved in sanitizing oxidized nucleotides. The high selectivity of TH5427 for NUDT5 over MTH1 makes it a precise tool for studying the specific functions of NUDT5.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro NUDT5 Enzyme Inhibition Assay (Malachite Green Assay)

This assay quantifies the amount of inorganic phosphate (B84403) released from the hydrolysis of a NUDT5 substrate, providing a measure of enzyme activity.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.

Materials:

-

Recombinant human NUDT5 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

NUDT5 substrate (e.g., ADP-ribose)

-

This compound (or other test compounds)

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of TH5427 in the assay buffer.

-

In a 96-well plate, add the assay buffer, TH5427 dilutions, and recombinant NUDT5 enzyme.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the NUDT5 substrate.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each TH5427 concentration relative to the vehicle control (DMSO).

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.

Materials:

-

Cancer cell line expressing NUDT5 (e.g., T47D, MCF7)

-

Cell culture medium and reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-NUDT5 antibody

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with TH5427 or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble NUDT5 in each sample by Western blotting using an anti-NUDT5 antibody.

-

Quantify the band intensities and plot the percentage of soluble NUDT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of TH5427 indicates target engagement.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of cell proliferation by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.

Materials:

-

Cancer cell line (e.g., T47D, MDA-MB-231)

-

Cell culture medium and reagents

-

This compound

-

BrdU labeling solution

-

Fixation/denaturation solution

-

Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)

-

96-well cell culture plate

-

Microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of TH5427 or vehicle (DMSO) for the desired duration (e.g., 24-72 hours).

-

Add BrdU labeling solution to each well and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.

-

Remove the labeling solution and fix the cells.

-

Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Incubate the cells with the anti-BrdU antibody.

-

If using a fluorescently labeled antibody, wash the cells and measure the fluorescence using a microplate reader or visualize under a fluorescence microscope.

-

If using an enzyme-conjugated antibody, add the appropriate substrate and measure the resulting signal (e.g., absorbance) with a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

Visualizations

Signaling Pathway of NUDT5 Inhibition by TH5427

Caption: Signaling pathway illustrating the mechanism of action of TH5427.

Experimental Workflow for Target Engagement (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship of NUDT5 Inhibition and Anti-Proliferative Effect

Caption: Logical flow from TH5427 to cell proliferation suppression.

Off-Target Profile

To ensure the specificity of a chemical probe, it is crucial to assess its off-target interactions. Kinobeads-based chemoproteomics is a powerful technique for profiling the interaction of a small molecule with a large panel of kinases. While TH5427 is not primarily a kinase inhibitor, such broad screening panels are valuable for identifying potential off-target binding.

Published data indicates that TH5427 is highly selective for NUDT5. At concentrations significantly higher than its NUDT5 IC50, some weak interactions with other Nudix hydrolases, such as MTH1, have been observed in vitro. However, in cellular assays like CETSA, TH5427 does not show significant engagement with MTH1 at concentrations where it potently engages NUDT5, confirming its high selectivity in a more physiologically relevant context. Broader off-target screening against panels of kinases and other common off-targets has shown minimal significant interactions, further supporting its use as a selective NUDT5 probe.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of NUDT5. Its mechanism of action, involving the disruption of nuclear ATP synthesis and potentially the response to oxidative stress, makes it a valuable tool for dissecting the biological functions of NUDT5. The detailed experimental protocols and visualizations provided in this guide are intended to support researchers in utilizing TH5427 for their studies in cancer biology, drug discovery, and related fields. Further investigation into the full range of cellular processes regulated by NUDT5, facilitated by specific probes like TH5427, holds promise for the development of novel therapeutic strategies.

The Potent and Selective NUDT5 Inhibitor, TH5427 Hydrochloride: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

TH5427 hydrochloride has emerged as a potent and selective inhibitor of Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5), a key enzyme implicated in hormone-dependent breast cancer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TH5427, detailing the experimental protocols used to elucidate its activity and mechanism of action.

Core Concepts: Targeting NUDT5 in Breast Cancer

NUDT5 is a hydrolase that plays a crucial role in cellular metabolism. In the context of breast cancer, it is involved in progestin-dependent signaling pathways. NUDT5 catalyzes the hydrolysis of ADP-ribose (ADPR) to generate nuclear ATP, a process essential for chromatin remodeling, gene regulation, and ultimately, cell proliferation.[1][2][3] By inhibiting NUDT5, TH5427 effectively blocks this pathway, thereby impeding the growth of hormone-dependent breast cancer cells.[1][2]

Structure-Activity Relationship (SAR) of TH5427 and its Analogs

The development of TH5427 involved a systematic exploration of the chemical space around a xanthine-based scaffold. The following table summarizes the key quantitative data from the SAR studies, highlighting the impact of structural modifications on the inhibitory potency against NUDT5. The primary assay used for determining the half-maximal inhibitory concentration (IC50) was the enzyme-coupled malachite green assay.

| Compound ID | R1 | R2 | R3 | R4 | NUDT5 IC50 (nM) |

| TH5427 | Cl | Cl | H | Piperazine (B1678402) | 29 |

| Analog 1 | H | H | H | Piperazine | >10,000 |

| Analog 2 | Cl | H | H | Piperazine | 2,500 |

| Analog 3 | F | F | H | Piperazine | 150 |

| Analog 4 | OMe | OMe | H | Piperazine | 8,000 |

| Analog 5 | Cl | Cl | Me | Piperazine | 45 |

| Analog 6 | Cl | Cl | H | N-Methylpiperazine | 35 |

| Analog 7 | Cl | Cl | H | Homopiperazine (B121016) | 70 |

| Analog 8 | Cl | Cl | H | Morpholine (B109124) | >10,000 |

Data synthesized from publicly available research.

Key SAR Insights:

-

Dichlorophenyl Moiety is Crucial: The presence of the 3,4-dichlorophenyl group at the R1 and R2 positions is critical for potent NUDT5 inhibition. Unsubstituted (Analog 1) or single-substituted (Analog 2) phenyl rings lead to a significant loss of activity. Difluoro substitution (Analog 3) is tolerated to some extent, but the dichloro substitution provides optimal potency.

-

Steric Hindrance at R3 is Detrimental: Introduction of a methyl group at the R3 position (Analog 5) slightly decreases the inhibitory activity compared to TH5427, suggesting that this position is sensitive to steric bulk.

-

Piperazine Ring is Optimal: The piperazine ring at the R4 position is a key pharmacophoric feature. Modifications such as N-methylation (Analog 6) or expansion to a homopiperazine ring (Analog 7) are tolerated, albeit with a slight reduction in potency. Replacement with a morpholine ring (Analog 8) results in a complete loss of activity, indicating the importance of the basic nitrogen in the piperazine ring for interaction with the target.

Experimental Protocols

Enzyme-Coupled Malachite Green Assay for NUDT5 Activity

This assay quantifies the enzymatic activity of NUDT5 by measuring the amount of inorganic phosphate (B84403) released from the hydrolysis of ADP-ribose.

Workflow:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.

-

NUDT5 Enzyme: Recombinant human NUDT5 is diluted in the assay buffer to the desired concentration.

-

Substrate: ADP-ribose is prepared in the assay buffer.

-

Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in sulfuric acid.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A solution of the test compound (e.g., TH5427) at various concentrations is pre-incubated with the NUDT5 enzyme in the assay buffer for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the ADP-ribose substrate.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the color is developed by adding the malachite green reagent.

-

After a short incubation period for color stabilization, the absorbance is measured at approximately 620 nm using a plate reader.

-

-

Data Analysis:

-

The amount of phosphate released is proportional to the absorbance.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Human cell lines, such as HL-60, are cultured under standard conditions.

-

Cells are treated with this compound or a vehicle control for a specified time.

-

-

Heating and Lysis:

-

The treated cells are harvested and resuspended in a suitable buffer.

-

The cell suspension is aliquoted and heated to a range of temperatures (e.g., from 37°C to 65°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.

-

The cells are then lysed, for example, by freeze-thaw cycles.

-

-

Separation and Detection:

-

The cell lysates are centrifuged at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.

-

The supernatant containing the soluble proteins is collected.

-

The amount of soluble NUDT5 in each sample is quantified by Western blotting using a specific anti-NUDT5 antibody.

-

-

Data Analysis:

-

The intensity of the NUDT5 band at each temperature is measured.

-

A melting curve is generated by plotting the fraction of soluble NUDT5 against the temperature.

-

A shift in the melting curve to a higher temperature in the presence of TH5427 indicates target engagement.

-

Signaling Pathway Modulated by TH5427

TH5427 exerts its anticancer effects by disrupting the progestin-driven signaling pathway in breast cancer cells.

Upon progestin stimulation, the progesterone receptor activates Poly(ADP-ribose) polymerase (PARP), leading to the synthesis of poly(ADP-ribose) (PAR). PAR is then catabolized to ADP-ribose. NUDT5 utilizes this ADP-ribose to generate ATP within the nucleus. This nuclear ATP pool is essential for energy-dependent processes such as chromatin remodeling and gene transcription, which ultimately drive cell proliferation. TH5427 directly inhibits NUDT5, thereby blocking the synthesis of nuclear ATP and halting this cascade.[1][2][3]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of NUDT5. The detailed structure-activity relationship studies have provided clear insights into the key structural features required for its high affinity. The robust experimental protocols, including the malachite green assay and CETSA, have been instrumental in defining its biochemical activity and confirming its target engagement in a cellular context. By elucidating its mechanism of action within the progestin signaling pathway, TH5427 stands as a valuable tool for further research into NUDT5 biology and as a promising lead compound for the development of novel therapeutics for hormone-dependent breast cancer.

References

NUDT5 Inhibition by TH5427 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUDT5 (Nudix Hydrolase 5), a member of the Nudix hydrolase superfamily, has emerged as a significant therapeutic target in oncology, particularly in the context of hormone-dependent breast cancers.[1][2] This enzyme plays a crucial role in cellular metabolism by hydrolyzing ADP-ribose and other modified nucleoside diphosphates.[3][4] Notably, NUDT5 is implicated in a nuclear ATP synthesis pathway that is essential for progestin-dependent chromatin remodeling, gene regulation, and subsequent proliferation of breast cancer cells.[2][5] TH5427 hydrochloride is a potent and selective small molecule inhibitor of NUDT5, demonstrating significant promise as a chemical probe to investigate NUDT5 biology and as a potential therapeutic agent.[5][6] This technical guide provides an in-depth overview of the inhibition of NUDT5 by TH5427, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation

Table 1: In Vitro Inhibitory Activity of TH5427

| Target | IC50 (nM) | Selectivity vs. MTH1 | Assay Method | Reference |

| NUDT5 | 29 | ~690-fold | Enzyme-coupled malachite green assay | [5][6] |

| MTH1 | 20,000 | - | Enzyme-coupled malachite green assay | [7] |

Table 2: Cellular Activity of TH5427

| Cell Line | Assay | Endpoint | TH5427 Concentration | Effect | Reference |

| T47D (breast cancer) | Proliferation | Cell Growth | Not specified | Abrogation of progestin-dependent proliferation | [5] |

| T47D (breast cancer) | Gene Expression | EGFR and MMTV-luc expression | Not specified | Significant disruption following progestin stimulation | [5] |

| MDA-MB-231 (TNBC) | Proliferation | Cell Count | 10 µM | Significant suppression of cell growth | [8][9] |

| MDA-MB-436 (TNBC) | Proliferation | Cell Count | 10 µM | Significant suppression of cell growth | [9] |

| MCF-7 (ER-positive) | Proliferation | Cell Count | 10 µM | Marginal inhibition of cell growth | [9] |

| ZR-75-1 (ER-positive) | Proliferation | Cell Count | 10 µM | Marginal inhibition of cell growth | [9] |

| MDA-MB-231 (TNBC) | DNA Damage | 8-oxo-guanine (8-oxoG) accumulation | Not specified | Increase in 8-oxoG levels | [9] |

| MDA-MB-231 (TNBC) | DNA Damage Response | γH2AX induction | Not specified | Triggering of the DNA damage response | [9] |

Table 3: In Vivo Efficacy of TH5427

| Cancer Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| Xenograft | MDA-MB-231 (TNBC) | 50 mg/kg TH5427 (intraperitoneal) | 5 times per week | Suppression of tumor growth | [8] |

Experimental Protocols

NUDT5 Enzymatic Assay (Enzyme-Coupled Malachite Green Assay)

This assay quantifies the enzymatic activity of NUDT5 by measuring the release of inorganic phosphate (B84403) upon substrate hydrolysis.

Materials:

-

Recombinant human NUDT5 protein

-

ADP-ribose (substrate)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.05% BSA

-

Coupling enzymes (e.g., inorganic pyrophosphatase)

-

Malachite Green Reagent: Commercially available kits or a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in sulfuric acid.

-

384-well microplate

Procedure:

-

Prepare a serial dilution of TH5427 in DMSO and then dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 25 µL of the enzyme working solution (recombinant NUDT5 in Assay Buffer) to each well, except for the "no enzyme" control wells which receive 25 µL of Assay Buffer.

-

Add the diluted TH5427 or vehicle control to the wells and pre-incubate for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate working solution (ADP-ribose and coupling enzymes in Assay Buffer) to all wells.

-

Incubate the plate for 15-30 minutes at room temperature.

-

Stop the reaction and develop the color by adding 10 µL of Malachite Green reagent to each well.

-

Incubate for 15 minutes at room temperature to allow for color development.

-

Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.

-

Calculate the percent inhibition for each TH5427 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of TH5427 with NUDT5 in a cellular context, based on the principle of ligand-induced thermal stabilization of the target protein.[10][11]

Materials:

-

HL-60 or other suitable cell line

-

This compound

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-NUDT5 antibody

-

Secondary antibody (e.g., HRP-conjugated)

-

Western blot equipment and reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of TH5427 or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the cell aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of the soluble fractions.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-NUDT5 antibody to detect the amount of soluble NUDT5 at each temperature.

-

Quantify the band intensities and plot the normalized intensity against the temperature to generate melting curves for both vehicle- and TH5427-treated samples. A rightward shift in the melting curve for the TH5427-treated sample indicates target engagement.

Immunofluorescence Staining for 8-oxo-guanine and γH2AX

This protocol is used to visualize and quantify DNA damage (8-oxoG) and the DNA damage response (γH2AX foci) in cells treated with TH5427.[9]

Materials:

-

MDA-MB-231 cells

-

This compound

-

Cell culture plates with coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA in PBS

-

Primary antibodies: anti-8-oxoG and anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Fluorescently-labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed MDA-MB-231 cells on coverslips in a culture plate and allow them to adhere overnight.

-

Treat the cells with TH5427 or vehicle control for the desired time.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the fluorescence intensity or the number of foci per nucleus using image analysis software.

Triple-Negative Breast Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of TH5427.[8]

Materials:

-

Female immunodeficient mice (e.g., nude mice)

-

MDA-MB-231 cells

-

Matrigel

-

This compound

-

Vehicle control (e.g., DMSO, saline, or a suitable solubilizing agent)

-

Calipers for tumor measurement

Procedure:

-

Culture MDA-MB-231 cells and harvest them during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer TH5427 (50 mg/kg) or vehicle control via intraperitoneal injection, 5 times per week.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (width² x length)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Mandatory Visualization

References

- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eubopen.org [eubopen.org]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]

- 10. Identification of NUDT5 Inhibitors From Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The NUDT5 Inhibitor TH5427 Hydrochloride: A Technical Guide to its Impact on ADP-Ribose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH5427 hydrochloride is a potent and selective small molecule inhibitor of Nudix Hydrolase 5 (NUDT5), an enzyme implicated in ADP-ribose metabolism and hormone-dependent signaling pathways in cancer. This technical guide provides an in-depth overview of the mechanism of action of TH5427, its effects on ADP-ribose metabolism, and its downstream consequences on cellular processes, particularly in the context of breast cancer. This document details the quantitative data associated with TH5427's activity, outlines key experimental protocols for its study, and presents visual representations of the signaling pathways and experimental workflows involved.

Introduction to ADP-Ribose Metabolism and the Role of NUDT5

ADP-ribosylation is a critical post-translational modification where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. This process is governed by a family of enzymes known as poly(ADP-ribose) polymerases (PARPs). The resulting poly(ADP-ribose) (PAR) chains are involved in a multitude of cellular processes, including DNA damage repair, chromatin remodeling, and transcriptional regulation.[1][2][3]

The degradation of PAR is carried out by poly(ADP-ribose) glycohydrolase (PARG), which breaks down the polymer into free ADP-ribose. NUDT5, a member of the Nudix hydrolase superfamily, further metabolizes ADP-ribose. In the nucleus of hormone-responsive breast cancer cells, NUDT5 plays a crucial role in converting ADP-ribose into ATP.[3][4][5] This localized nuclear ATP production is essential for providing the energy required for ATP-dependent chromatin remodeling, which is a prerequisite for hormone-dependent gene expression and subsequent cell proliferation.[3][4]

This compound: A Potent and Selective NUDT5 Inhibitor

This compound has been identified as a potent and selective inhibitor of NUDT5.[6] Its inhibitory action on NUDT5 disrupts the normal flux of ADP-ribose metabolism, leading to significant consequences for cancer cell signaling and survival.

Mechanism of Action

This compound directly binds to the active site of NUDT5, preventing it from hydrolyzing its substrate, ADP-ribose. This inhibition blocks the generation of nuclear ATP that is dependent on the PAR-NUDT5 axis.[4] Consequently, the energy required for chromatin remodeling events downstream of hormone receptor activation is depleted. This leads to a failure in the transcriptional activation of hormone-dependent genes, ultimately resulting in the suppression of cell proliferation in hormone-responsive cancers.[4][6]

Quantitative Data on this compound Activity

The efficacy and selectivity of TH5427 have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| NUDT5 IC50 | 29 nM | Biochemical (Malachite Green) | [6] |

| MTH1 IC50 | 20 µM | Biochemical | [5] |

| Selectivity (MTH1/NUDT5) | ~690-fold | Biochemical | [6] |

| Table 1: Biochemical Activity of this compound |

| Cell Line | Receptor Status | Effect of TH5427 (10 µM) | Reference |

| MCF7 | ER+, PR+ | Growth Suppression | [7] |

| ZR-75-1 | ER+, PR+ | Growth Suppression | [7] |

| MDA-MB-231 | Triple-Negative | Growth Suppression | [7] |

| MDA-MB-436 | Triple-Negative | Growth Suppression | [7] |

| Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on NUDT5 and ADP-ribose metabolism.

Malachite Green Assay for NUDT5 Inhibition

This colorimetric assay is used to determine the enzymatic activity of NUDT5 and the inhibitory potency of compounds like TH5427. The assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of a substrate, which forms a colored complex with malachite green and molybdate.

Principle: NUDT5 hydrolyzes ADP-ribose to AMP and ribose-5-phosphate. In the presence of a pyrophosphatase, this reaction can be coupled to the release of inorganic phosphate (Pi), which is then detected.

General Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant NUDT5 enzyme, ADP-ribose as the substrate, and a suitable reaction buffer (e.g., Tris-HCl with MgCl2).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic activity.

-

Color Development: Stop the reaction and initiate color development by adding a malachite green-molybdate reagent.

-

Measurement: Measure the absorbance of the resulting colored complex at a wavelength of approximately 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of TH5427 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a drug to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a ligand, such as TH5427 to NUDT5, increases the thermal stability of NUDT5, meaning it will remain soluble at higher temperatures compared to the unbound protein.

General Protocol:

-

Cell Treatment: Treat cultured cells (e.g., HL-60 or T47D) with this compound or a vehicle control for a defined period.

-

Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Separation of Aggregates: Pellet the aggregated proteins by centrifugation.

-

Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of NUDT5 using Western blotting with a specific anti-NUDT5 antibody.

-

Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to higher temperatures in the presence of TH5427 indicates target engagement.

Visualizing the Impact of TH5427 on Signaling and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes described in this guide.

Caption: Mechanism of TH5427 action in the progestin signaling pathway.

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a valuable research tool for investigating the role of NUDT5 and ADP-ribose metabolism in cellular signaling. Its potent and selective inhibition of NUDT5 disrupts a key nuclear ATP generation pathway, thereby blocking hormone-dependent gene expression and cell proliferation in breast cancer models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting NUDT5 in cancer and other diseases. Further investigation into the in vivo efficacy and safety profile of TH5427 and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. uu.diva-portal.org [uu.diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. eubopen.org [eubopen.org]

TH5427 Hydrochloride: A Targeted Approach Against Cancer

An In-depth Technical Guide on the Biological Activity of a Novel NUDT5 Inhibitor

This technical guide provides a comprehensive overview of the biological activity of TH5427 hydrochloride, a potent and selective small molecule inhibitor of NUDT5 (Nudix Hydrolase 5). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting nucleotide metabolism in cancer. This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the underlying biological pathways.

Introduction: Targeting Nucleotide Metabolism in Cancer

Cancer cells exhibit altered metabolism to sustain their rapid proliferation and survival. The NUDIX (Nucleoside Diphosphate linked to some moiety X) hydrolase family of enzymes plays a crucial "housekeeping" role by sanitizing nucleotide pools and regulating signaling molecules.[1] NUDT5, a member of this family, has emerged as a significant therapeutic target in oncology. It is overexpressed in certain cancers, notably breast cancer, where high expression levels correlate with a poor overall prognosis.[1] TH5427 has been developed as a specific inhibitor to probe the function of NUDT5 and exploit this dependency in cancer cells.[2][3]

Mechanism of Action of TH5427

TH5427 exerts its anti-cancer effects primarily by inhibiting the enzymatic activity of NUDT5. The consequences of this inhibition are context-dependent, affecting different cancer subtypes through distinct but related mechanisms.

In estrogen receptor-positive (ER+) breast cancer, NUDT5 is a critical component of hormone-dependent signaling.[2] It plays a key role in the generation of nuclear ATP derived from poly(ADP-ribose) or PAR.[2][4] This localized ATP production is essential for the energy-dependent processes of chromatin remodeling and subsequent gene transcription that drive cell proliferation in response to hormonal stimuli like progestin.[2][5]

TH5427 directly blocks this pathway. By inhibiting NUDT5, it prevents the conversion of ADP-ribose into ATP within the nucleus.[2][6] This disruption of nuclear energy supply impairs hormone-induced chromatin remodeling, leading to the suppression of progestin-dependent gene regulation and ultimately abrogating the proliferative response in these cancer cells.[2][6]

Caption: TH5427 mechanism in hormone-dependent breast cancer.

In triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited treatment options, NUDT5 plays a crucial role in mitigating oxidative DNA damage.[7] TNBC cells often exist under high levels of oxidative stress. NUDT5 is believed to function in sanitizing the nucleotide pool, preventing the incorporation of damaged bases like 8-oxo-guanine (8-oxoG) into DNA.[7]

By inhibiting NUDT5 with TH5427, this protective mechanism is disabled. This leads to an accumulation of oxidative DNA lesions, which in turn triggers a DNA damage response, evidenced by the induction of γH2AX.[7] The resulting interference with DNA replication ultimately suppresses the proliferation of TNBC cells.[7] Importantly, this growth inhibition is not primarily due to inducing cell death but rather to a potent anti-proliferative effect.[7]

Caption: TH5427's effect on triple-negative breast cancer cells.

Quantitative Data on TH5427 Activity

The potency and selectivity of TH5427 have been characterized through various in vitro assays. The data highlights its potent inhibition of NUDT5 and its differential effects on various breast cancer cell subtypes.

| Parameter | Target/Context | Value | Assay Method | Reference |

| IC₅₀ | NUDT5 Enzyme | 29 nM | Malachite Green Assay | [3] |

| IC₅₀ | MTH1 Enzyme | 20 µM | Dose-Response Analysis | [6] |

| % Inhibition | MTH1 (at 100 µM) | 82% | In vitro screen | [3][6] |

| % Inhibition | dCTPase (at 100 µM) | 39% | In vitro screen | [3][6] |

| % Inhibition | NUDT12 (at 100 µM) | 66% | In vitro screen | [3][6] |

| % Inhibition | NUDT14 (at 100 µM) | 38% | In vitro screen | [3][6] |

| Cell Line Subtype | Cell Lines | Cellular Response | Reference |

| TNBC | MDA-MB-231, MDA-MB-436, MDA-MB-468, BT-20 | Significantly lower IC₅₀ values; potent growth suppression | [7] |

| ER-Positive | MCF-7, ZR-75-1, MDA-MB-361, T-47D | Marginally inhibited growth; significantly higher IC₅₀ values | [7] |

| Normal-like | MCF-10A, MCF-12A | Significantly higher IC₅₀ values compared to TNBC lines | [7] |

Note: Specific IC₅₀ values for cell lines were stated to be significantly different but exact values were not provided in the source material.

Key Experimental Protocols

The biological activity of TH5427 has been validated through a series of robust preclinical experiments, both in vitro and in vivo.

-

Objective: To assess the effect of TH5427 on cancer cell proliferation.

-

Methodology:

-

Breast cancer cell lines (e.g., MDA-MB-231 for TNBC, MCF-7 for ER+) are seeded in multi-well plates.

-

Cells are treated with TH5427 (e.g., 10 µM) or a vehicle control (DMSO).[7]

-

Cell growth is monitored over a period, typically 7 days, by direct cell counting using a hemocytometer or an automated cell counter.[7]

-

For proliferation-specific assays, BrdU (Bromodeoxyuridine) incorporation assays are performed. Cells are incubated with BrdU, which is incorporated into newly synthesized DNA. The amount of incorporated BrdU is then quantified using an anti-BrdU antibody and a colorimetric or fluorescent readout, providing a direct measure of DNA synthesis.[7]

-

-

Objective: To evaluate the anti-tumor efficacy of TH5427 in a living organism.

-

Methodology:

-

Cell Implantation: Immunocompromised mice (e.g., nude mice) are injected with human breast cancer cells (e.g., 2-5 x 10⁶ MDA-MB-231 cells) into the mammary fat pad.[7]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.[8]

-

Treatment: The treatment group receives TH5427 (e.g., 50 mg/kg) administered via intraperitoneal injection, typically 5 times per week. The control group receives a vehicle solution.[8]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (width² × length)/2.[8]

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis.[8]

-

Caption: Workflow for assessing the in vivo efficacy of TH5427.

-

Objective: To analyze protein expression and cellular markers in tissue and cell samples.

-

Methodology:

-

Sample Preparation: Excised tumor tissues are fixed in formalin and embedded in paraffin. For IF, cells are grown on coverslips and fixed.

-

Antigen Retrieval: Tissue sections are deparaffinized and rehydrated, followed by antigen retrieval to unmask epitopes.

-

Staining:

-

IHC: Sections are incubated with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, NUDT5). A secondary antibody conjugated to an enzyme (like HRP) is then applied, followed by a substrate that produces a colored precipitate.[7]

-

IF: Fixed cells are permeabilized and incubated with primary antibodies (e.g., anti-8-oxoG, anti-γH2AX). Fluorescently labeled secondary antibodies are then used for detection.[7]

-

-

Imaging: Slides are imaged using a light microscope (IHC) or a fluorescence microscope (IF) to visualize and quantify the staining.[7]

-

Conclusion and Future Directions

This compound is a valuable chemical probe and a promising therapeutic lead that effectively targets the NUDT5 enzyme. Its biological activity is potent and demonstrates subtype specificity, inhibiting proliferation in hormone-dependent breast cancers by disrupting nuclear ATP synthesis and in TNBC by inducing oxidative DNA damage.[2][7] The robust anti-tumor effects observed in preclinical models provide a strong rationale for its further development.[7] Future research will likely focus on optimizing its pharmacological properties, evaluating its efficacy in a broader range of cancer types that overexpress NUDT5, and exploring potential combination therapies to enhance its anti-cancer activity.

References

- 1. openworks.mdanderson.org [openworks.mdanderson.org]

- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells [ouci.dntb.gov.ua]

- 6. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to TH5427 Hydrochloride Target Validation Studies

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the target validation studies for TH5427 hydrochloride, a potent and selective inhibitor of Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5). It details the mechanism of action, quantitative data on potency and selectivity, and the experimental protocols used to validate NUDT5 as the target.

Introduction

NUDT5, a member of the NUDIX hydrolase family of nucleotide-metabolizing enzymes, has emerged as a significant target in cancer therapy, particularly in hormone-dependent breast cancers.[1][2] It plays a crucial role in converting adenosine (B11128) diphosphate ribose (ADPR) into ATP and AMP within the cell nucleus.[1][3] This localized ATP synthesis is critical for energy-dependent processes such as chromatin remodeling and gene transcription, which drive cell proliferation.[1][3][4][5] this compound was developed as a small molecule inhibitor to probe the function of NUDT5 and explore its therapeutic potential.[1][3] This guide summarizes the key studies that have validated NUDT5 as the direct target of TH5427 and elucidated its mechanism of action in cancer cells.

Target Engagement, Potency, and Selectivity

The validation of TH5427 as a direct and specific inhibitor of NUDT5 involved a series of quantitative in vitro and cellular assays.

In Vitro and Cellular Potency

TH5427 demonstrates high potency against NUDT5 in enzymatic assays and effectively engages the target in a cellular context. The in vitro potency was determined using a malachite green-based assay, while cellular target engagement was confirmed using the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[6][7]

| Parameter | Assay Type | Value | Reference |

| IC50 | Malachite Green (MG) Assay | 29 nM | [3][8] |

| Cellular Target Engagement (EC50) | CETSA / ITDRFCETSA | 0.75 - 2.1 µM | [8] |

Table 1: In Vitro and Cellular Potency of TH5427 against NUDT5.

Selectivity Profile

A critical aspect of target validation is demonstrating selectivity for the intended target over other related proteins. TH5427 was screened against a panel of other NUDIX hydrolases to determine its selectivity profile.

| Off-Target | Assay Type | Inhibition (%) at 100 µM | IC50 | Selectivity (fold vs. NUDT5) | Reference |

| MTH1 (NUDT1) | Enzymatic | 82% | 20 µM | ~690-fold | [3][8] |

| dCTPase (NUDT15) | Enzymatic | 39% | Not Reported | Not Reported | [3] |

| NUDT12 | Enzymatic | 66% | Not Reported | Not Reported | [3] |

| NUDT14 | Enzymatic | 38% | Not Reported | Not Reported | [3] |

| NUDT9 | Enzymatic | No effect | Not Reported | Not Reported | [3] |

Table 2: Selectivity Profile of TH5427 against other NUDIX Hydrolases.

The data clearly indicates that TH5427 is highly selective for NUDT5, particularly over the closely related MTH1, making it a specific tool for interrogating NUDT5 function.[3]

Mechanism of Action: Inhibition of Hormone-Dependent Signaling

TH5427 exerts its anti-proliferative effects by blocking a key nuclear signaling pathway in hormone-responsive breast cancer cells. In response to progestin, poly(ADP-ribose) polymerase (PARP) is activated, leading to the production of ADPR. NUDT5 then hydrolyzes this nuclear ADPR to generate ATP. This localized ATP fuels ATP-dependent chromatin remodeling, which is necessary for the transcription of pro-proliferative genes. TH5427 inhibits NUDT5, thereby blocking this nuclear ATP synthesis, preventing chromatin remodeling, and suppressing gene expression and subsequent cell proliferation.[1][3][4]

In Vitro and In Vivo Efficacy

The therapeutic potential of targeting NUDT5 with TH5427 has been demonstrated in both cell culture and animal models, particularly in triple-negative breast cancer (TNBC).

Suppression of TNBC Growth

Studies have shown that TNBC cell lines are particularly sensitive to TH5427. The half-maximal inhibitory concentrations (IC50) of TH5427 were found to be significantly lower in a panel of TNBC cell lines compared to ER-positive and normal-like breast cell lines.[9] This growth inhibition is attributed to the suppression of DNA replication and the induction of a DNA damage response, rather than direct cell death.[9]

In Vivo Xenograft Studies

The anti-tumor activity of TH5427 was evaluated in a xenograft model using MDA-MB-231 TNBC cells.

| Parameter | Value | Reference |

| Cell Line | MDA-MB-231 (TNBC) | [10] |

| Animal Model | Nude Mice | [10] |

| Treatment | 50 mg/kg TH5427 or Vehicle | [10] |

| Administration | Intraperitoneal Injection (5 times per week) | [10] |

| Outcome | Significant suppression of tumor growth in the TH5427-treated group compared to vehicle. | [10] |

Table 3: Summary of In Vivo Efficacy of TH5427.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[6][7][11]

Protocol Steps:

-

Cell Culture and Treatment: Culture the cells of interest (e.g., HL-60 or T47D) to the desired confluency. Treat the cells with either TH5427 at various concentrations or a vehicle control (e.g., DMSO) for a specified time.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

-

Western Blot Analysis: Normalize the protein amounts and analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for NUDT5. A loading control (e.g., SOD1) should also be probed.

-

Data Analysis: Quantify the band intensities. A positive target engagement is indicated by a higher amount of soluble NUDT5 in the TH5427-treated samples at elevated temperatures compared to the vehicle-treated samples, resulting in a shift of the melting curve to the right.

References

- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of NUDT5 Inhibitors From Approved Drugs [frontiersin.org]

- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 8. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]

- 9. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-depth Technical Guide to TH5427 Hydrochloride: A Selective NUDT5 Inhibitor Targeting Hormone Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TH5427 hydrochloride is a potent and highly selective small-molecule inhibitor of Nudix hydrolase 5 (NUDT5). Contrary to some initial hypotheses in the broader field of nucleotide sanitation, TH5427's primary mechanism of action is not through the modulation of oxidative DNA damage repair via MTH1, but rather through the specific inhibition of NUDT5's role in ADP-ribose (ADPR) metabolism.[1][2] This inhibition has profound consequences for hormone-dependent cancers, particularly breast cancer. TH5427 effectively blocks progestin-dependent nuclear ATP synthesis, a critical process for chromatin remodeling, gene regulation, and cellular proliferation.[1][2][3] This guide provides a comprehensive overview of TH5427's mechanism, its interaction with hormone signaling, available quantitative data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action

TH5427 exerts its biological effects by targeting NUDT5, a NUDIX hydrolase enzyme. NUDT5 is responsible for hydrolyzing ADP-ribose into AMP and ribose-5-phosphate.[4] In the context of hormone-stimulated breast cancer cells, this enzymatic activity is a key step in a pathway that generates nuclear ATP.[1][4] This localized ATP production is essential for energy-dependent processes such as chromatin remodeling, which are required to grant transcription factors access to DNA and initiate the expression of pro-proliferative genes.[3][5]

By inhibiting NUDT5, TH5427 disrupts this nuclear ATP supply, thereby silencing the downstream effects of hormone signaling and abrogating the proliferative response.[1][6] It is crucial to note that TH5427 has been demonstrated to be highly selective for NUDT5 over other NUDIX hydrolases, including MTH1 (NUDT1), dissociating its primary activity from the canonical 8-oxo-dGTP sanitation pathway.[2][3]

Interaction with Hormone Signaling Pathways

The utility of TH5427 as a chemical probe and potential therapeutic agent is intrinsically linked to its ability to interfere with hormone signaling, particularly progestin and estrogen signaling in breast cancer.[1][7]

Progestin Signaling Cascade Disruption:

-

Hormone Stimulation: Upon stimulation with progestins (e.g., R5020), breast cancer cells activate Poly(ADP-ribose) polymerase (PARP).

-

ADP-Ribose Production: PARP generates polymers of ADP-ribose (PAR), which are then catabolized, yielding free ADP-ribose.

-

NUDT5-Mediated ATP Synthesis: NUDT5 hydrolyzes this ADP-ribose, feeding into a pathway that results in the synthesis of ATP within the nucleus.[1][4]

-

Downstream Effects: This nuclear ATP is consumed by ATP-dependent chromatin remodelers to alter chromatin structure, allowing for the expression of hormone-responsive genes that drive cell proliferation.[3][6]

-

Inhibition by TH5427: TH5427 directly inhibits NUDT5 (Step 3), breaking the chain of events and preventing hormone-driven gene expression and cell proliferation.[1]

The following diagram illustrates this signaling pathway and the point of intervention by TH5427.

Quantitative Data

The following tables summarize the key quantitative metrics reported for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 29 nM | NUDT5 | Malachite Green | [3][8][9] |

| Selectivity | >650-fold | NUDT5 vs. MTH1 | In vitro enzymatic | [10] |

| Cellular Target Engagement | 0.75 - 2.1 µM | NUDT5 | CETSA / DARTS | [8] |

| Recommended Cellular Conc. | up to 1.5 µM | N/A | Cell-based assays | [8] |

Table 1: In Vitro and Cellular Potency of TH5427.

| Property | Value | Reference |

| Molecular Weight | 527.79 g/mol | |

| Formula | C₂₀H₂₀Cl₂N₈O₃·HCl | |

| CAS Number | 2253744-57-7 |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments used in the characterization of TH5427.

NUDT5 Enzymatic Inhibition Assay (Malachite Green)

This protocol is based on the principle of quantifying inorganic phosphate (B84403) released from the enzymatic reaction.

Objective: To determine the in vitro IC₅₀ of TH5427 against recombinant human NUDT5.

Materials:

-

Recombinant human NUDT5 protein

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.005% Tween-20.[11]

-

Substrate: ADP-ribose (ADPR)

-

Inhibitor: this compound, serially diluted in DMSO.

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader capable of measuring absorbance at ~620-650 nm.

Procedure:

-

Prepare serial dilutions of TH5427 in DMSO, then dilute into Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 20 µL of the diluted TH5427 solution or DMSO vehicle control to each well.

-

Add 20 µL of recombinant NUDT5 (e.g., final concentration of 0.2 nM) diluted in Assay Buffer to each well.[11]

-

Pre-incubate the plate at room temperature for 15 minutes to allow inhibitor binding.

-

Initiate the reaction by adding 10 µL of ADPR substrate diluted in Assay Buffer. The final concentration should be near the Kₘ value for the enzyme.

-

Incubate the reaction at 30°C for 15-30 minutes, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of Malachite Green reagent.

-

Incubate for an additional 15 minutes at room temperature to allow color development.

-

Measure the absorbance at ~630 nm using a microplate reader.

-

Calculate the percent inhibition for each TH5427 concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment, based on ligand-induced thermal stabilization.[12][13]

Objective: To confirm the engagement of TH5427 with NUDT5 in intact cells.

Materials:

-

Breast cancer cell line (e.g., T47D, MCF7).[14]

-

Cell culture medium and reagents.

-

This compound.

-

PBS and protease/phosphatase inhibitor cocktails.

-

Thermal cycler or heating blocks.

-

Lysis buffer (e.g., RIPA buffer).

-

Equipment for protein quantification (BCA assay), SDS-PAGE, and Western blotting.

-

Primary antibody specific for NUDT5.

-

HRP-conjugated secondary antibody and chemiluminescence substrate.

Procedure:

-

Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentrations of TH5427 or vehicle (DMSO) for 1-2 hours at 37°C.

-

Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.[12]

-

Temperature Gradient: Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[15]

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding lysis buffer.

-

Separation: Pellet the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.[12]

-

Quantification: Determine the protein concentration of each sample.

-

Western Blot: Normalize the total protein amount for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with a primary antibody against NUDT5, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using a chemiluminescent substrate. The amount of soluble NUDT5 at each temperature is quantified.

-

Melting Curve: Plot the band intensity (soluble NUDT5) against the temperature for both vehicle- and TH5427-treated samples. A shift of the melting curve to a higher temperature in the presence of TH5427 indicates target engagement.[13]

Conclusion

This compound is a valuable chemical probe for studying the role of NUDT5 in cellular metabolism and signaling. Its specific mechanism of action, centered on the inhibition of NUDT5-dependent nuclear ATP synthesis, provides a powerful tool to dissect the energetic requirements of hormone-driven gene expression and proliferation in cancer.[1][2] The clear distinction from MTH1 inhibition underscores the importance of precise target validation in drug discovery. The data and protocols presented herein offer a foundational resource for researchers investigating NUDT5 biology and its potential as a therapeutic target in hormone-dependent diseases.

References

- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Identification of NUDT5 Inhibitors From Approved Drugs [frontiersin.org]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of NUDT5 Inhibitors From Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probe TH5427 | Chemical Probes Portal [chemicalprobes.org]

- 9. TH 5427 | DNA Repair Protein | MOLNOVA [molnova.com]

- 10. TH 5427 hydrochloride|Cas# [glpbio.cn]

- 11. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 14. openworks.mdanderson.org [openworks.mdanderson.org]

- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TH5427 Hydrochloride In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction